(Z)-2-cyano-3-(4-methylsulfanylphenyl)-N-propan-2-ylprop-2-enamide
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Overview
Description
(Z)-2-cyano-3-(4-methylsulfanylphenyl)-N-propan-2-ylprop-2-enamide is an organic compound with a complex structure that includes a cyano group, a methylsulfanylphenyl group, and a propan-2-ylprop-2-enamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-cyano-3-(4-methylsulfanylphenyl)-N-propan-2-ylprop-2-enamide typically involves the reaction of 4-methylsulfanylbenzaldehyde with a suitable nitrile and an amine under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is usually heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(Z)-2-cyano-3-(4-methylsulfanylphenyl)-N-propan-2-ylprop-2-enamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: The cyano group can participate in nucleophilic substitution reactions, forming different derivatives depending on the nucleophile used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, catalytic hydrogenation
Substitution: Various nucleophiles, such as amines or alcohols
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives
Reduction: Amine derivatives
Substitution: Various substituted derivatives depending on the nucleophile
Scientific Research Applications
Chemistry
In chemistry, (Z)-2-cyano-3-(4-methylsulfanylphenyl)-N-propan-2-ylprop-2-enamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening in drug discovery.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for further investigation in pharmacology.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical reactivity allows for the modification of its structure to achieve desired characteristics.
Mechanism of Action
The mechanism of action of (Z)-2-cyano-3-(4-methylsulfanylphenyl)-N-propan-2-ylprop-2-enamide involves its interaction with molecular targets such as enzymes or receptors. The cyano group and the methylsulfanylphenyl moiety may play crucial roles in binding to these targets, leading to inhibition or activation of specific pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- (Z)-2-cyano-3-(4-methylphenyl)-N-propan-2-ylprop-2-enamide
- (Z)-2-cyano-3-(4-methylsulfonylphenyl)-N-propan-2-ylprop-2-enamide
- (Z)-2-cyano-3-(4-methylthiophenyl)-N-propan-2-ylprop-2-enamide
Uniqueness
(Z)-2-cyano-3-(4-methylsulfanylphenyl)-N-propan-2-ylprop-2-enamide is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical and biological properties. This group can undergo specific reactions, such as oxidation to sulfoxides or sulfones, which are not possible with similar compounds lacking the methylsulfanyl group. Additionally, the compound’s structure allows for versatile modifications, making it a valuable scaffold in various research and industrial applications.
Properties
IUPAC Name |
(Z)-2-cyano-3-(4-methylsulfanylphenyl)-N-propan-2-ylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2OS/c1-10(2)16-14(17)12(9-15)8-11-4-6-13(18-3)7-5-11/h4-8,10H,1-3H3,(H,16,17)/b12-8- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNERUTRUCRGMPC-WQLSENKSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C(=CC1=CC=C(C=C1)SC)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)NC(=O)/C(=C\C1=CC=C(C=C1)SC)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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